molecular formula C14H10N6O B12543138 4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one CAS No. 142336-78-5

4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one

Cat. No.: B12543138
CAS No.: 142336-78-5
M. Wt: 278.27 g/mol
InChI Key: CUBWOXZMDMUROX-UHFFFAOYSA-N
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Description

4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a tetrazole ring fused with a quinazoline moiety, linked to a cyclohexadienone system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of aryl aldehydes with 2-aminotetrazole, followed by cyclization and subsequent reactions to form the fused heterocyclic system . The reaction conditions often involve the use of catalysts such as tetrabromobenzene-1,3-disulfonamide under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize costs and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadienone moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to a dihydrotetrazole or other reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The tetrazole and quinazoline moieties can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate pathways involved in cell proliferation, apoptosis, and other cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Uniqueness: 4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one is unique due to its combination of a tetrazole ring with a quinazoline moiety, providing distinct chemical and biological properties. This fusion enhances its potential as a versatile compound in various applications.

Properties

CAS No.

142336-78-5

Molecular Formula

C14H10N6O

Molecular Weight

278.27 g/mol

IUPAC Name

4-(tetrazolo[1,5-a]quinazolin-5-ylamino)phenol

InChI

InChI=1S/C14H10N6O/c21-10-7-5-9(6-8-10)15-13-11-3-1-2-4-12(11)20-14(16-13)17-18-19-20/h1-8,21H,(H,15,16,17,19)

InChI Key

CUBWOXZMDMUROX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=NN=NN23)NC4=CC=C(C=C4)O

Origin of Product

United States

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